molecular formula C12H22N2O B1488900 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine CAS No. 1342988-91-3

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine

Cat. No.: B1488900
CAS No.: 1342988-91-3
M. Wt: 210.32 g/mol
InChI Key: RRAPLLAFMGNNSD-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine” is an organic compound. It is a derivative of piperidine, which is a six-membered ring containing five methylene bridges and one amine bridge .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring, which is a six-membered ring with five methylene bridges and one amine bridge . The molecular formula is C12H22N2O, and the molecular weight is 210.32 g/mol.


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Novel Synthetic Methods

A study presents a simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound closely related to 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine, showcasing its significance in medicinal chemistry. This method is advantageous for producing large quantities, highlighting the compound's utility in synthesizing rigid diamines important for drug development (Smaliy et al., 2011).

Structural Studies

The crystal and molecular structures of related compounds incorporating dimethylchlorogermylmethyl groups have been elucidated, providing insights into their geometric and electronic properties. These studies are crucial for understanding the reactivity and potential applications of similar compounds in material science and catalysis (Mozzchukhin et al., 1991).

Photophysical Properties

Research into synthetic bacteriochlorins incorporating spiro-piperidine motifs reveals their potential in tailoring the spectral properties for applications in photodynamic therapy. The integration of spiro-piperidine units allows for fine-tuning the polarity and photophysical behavior of these compounds, demonstrating the versatility of incorporating piperidine derivatives in therapeutic agents (Reddy et al., 2013).

Nucleophilic Substitution Reactions

A study on the nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines, including piperidino and pyrrolidino, underlines the chemical reactivity and potential synthetic applications of piperidine derivatives in creating complex organic molecules (Sekiguchi et al., 1988).

Metal-Catalyzed Synthesis

Research demonstrates the metal-catalyzed synthesis of piperidinones from pyrrolidines, showcasing the regiospecific formation of these compounds. This highlights the role of piperidine derivatives in facilitating novel synthetic pathways for the production of lactams, which are key intermediates in pharmaceutical manufacturing (Wang & Alper, 1992).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . These interactions can lead to inhibition or activation of the enzymes, thereby affecting the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with pyrrolidine rings can affect the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, the pyrrolidine ring can interact with the active site of carbonic anhydrase, altering its catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . These interactions can lead to changes in metabolic flux, altering the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporter proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic pathways.

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)11-3-4-13-6-11/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAPLLAFMGNNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2CCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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